3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine
Description
Properties
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5S/c1-2-11-20-16(4-1)14-25-19-10-9-18(22-23-19)15-5-7-17(8-6-15)24-13-3-12-21-24/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPCZGNNPGAVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the phenyl group. The pyridazine ring is then synthesized and linked to the pyrazole-phenyl intermediate. Finally, the pyridine moiety is attached via a sulfanyl linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features and Variations:
Pyridazine derivatives often differ in substituents at the 3- and 6-positions. Below is a comparison of structurally related compounds:
*Calculated based on molecular formula.
Key Observations :
- Compounds with sulfonyl groups (e.g., ) may exhibit higher polarity compared to the sulfanyl group in the target compound.
Physicochemical Properties
- Planarity and Intramolecular Interactions : Crystallographic studies of analogues (e.g., ) reveal planar pyridazine cores stabilized by intramolecular hydrogen bonds (e.g., C–H⋯N) and π-π interactions (3.68 Å). Similar interactions likely stabilize the target compound.
- Solubility: Sulfanyl groups generally confer lower solubility than sulfonates but higher than nonpolar substituents.
Biological Activity
The compound 3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a member of the pyridazine family, which has gained attention due to its potential biological activities. This article focuses on the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research findings and case studies.
Molecular Structure
The molecular formula for the compound is . Its structure features a pyrazole ring, a phenyl group, and a pyridazine moiety, which are known to contribute to its biological activities.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The key steps include:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazines with appropriate carbonyl compounds.
- Pyridazine Formation : The pyrazole derivative undergoes cyclization with pyridine derivatives.
- Sulfanyl Group Introduction : The sulfanyl group is introduced via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyridazine rings have shown promising results against various cancer cell lines, including:
- Breast Cancer : In vitro studies demonstrated inhibition of cell proliferation.
- Lung Cancer : Compounds showed cytotoxic effects on A549 cells.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties using models such as carrageenan-induced paw edema in rats. Findings suggest:
- Inhibition of COX Enzymes : The compound exhibited selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of similar pyrazole derivatives against various pathogens:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Showed activity against Candida albicans.
Case Study 1: Pyrazole Derivatives in Cancer Therapy
A study conducted by Sivaramakarthikeyan et al. (2022) synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anticancer activities. Results indicated that compounds with higher electron-donating groups exhibited enhanced cytotoxicity against MCF-7 breast cancer cells .
Case Study 2: Anti-inflammatory Effects
In another investigation, Abdellatif et al. (2020) reported that specific pyrazole derivatives demonstrated significant anti-inflammatory effects in vivo. The study utilized the carrageenan-induced rat paw edema model to assess efficacy, revealing that certain derivatives had an edema inhibition percentage exceeding that of celecoxib .
Q & A
Basic: What are the common synthetic routes for preparing 3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine?
Methodological Answer:
The synthesis of pyridazine derivatives typically involves multi-step reactions. For example:
- Step 1: Formation of the pyridazine core via condensation of hydrazine derivatives with diketones under reflux (e.g., ethanol, 80°C) .
- Step 2: Introduction of the pyrazole moiety via nucleophilic substitution or Suzuki coupling, using catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ .
- Step 3: Sulfanyl group incorporation via thiol-ether linkage, employing reagents like (pyridin-2-yl)methanethiol in DMF at 60–80°C .
Key Considerations: Control reaction pH, solvent polarity, and temperature to minimize side products. Use TLC to monitor intermediate formation .
Basic: Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and purity (e.g., pyridazine ring protons at δ 8.5–9.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₂₀H₁₆N₆S expected [M+H]⁺ 397.1184) .
- X-ray Crystallography: Use SHELXL for refining crystal structures if single crystals are obtained. SHELX programs are robust for small-molecule refinement .
- HPLC: Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Temperature Optimization: Use controlled heating (e.g., microwave-assisted synthesis at 100°C) to accelerate sluggish steps without decomposition .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency, while THF improves Suzuki coupling yields .
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling steps. Pd(PPh₃)₄ often provides higher yields for aryl-pyridazine linkages .
- Workup Protocols: Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure product .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Comparative Assay Design: Standardize in vitro assays (e.g., IC₅₀ measurements against kinase targets) using identical cell lines and controls .
- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify outliers. For example, conflicting IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
- Structural Validation: Confirm compound identity via crystallography or 2D-NMR to rule out isomerism or impurities affecting activity .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR). The pyridazine core may interact with hinge regions via H-bonding .
- QSAR Modeling: Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key interactions include π-π stacking with phenylalanine residues .
Basic: What structural features influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Pyridazine Core: Electron-deficient nature facilitates nucleophilic aromatic substitution at the 3- and 6-positions .
- Sulfanyl Linker: Enhances solubility (via S–H bonding) and serves as a hydrogen bond acceptor in target binding .
- Pyrazole Moiety: Acts as a pharmacophore in kinase inhibition; methyl or halogen substituents modulate lipophilicity and target affinity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with halogens (Br, F) or methyl groups on the pyrazole ring to assess steric/electronic effects on activity .
- Bioisosteric Replacement: Substitute the sulfanyl group with sulfoxide or sulfone to study oxidation-state impacts on potency .
- In Vivo Profiling: Compare pharmacokinetics (e.g., Cmax, t₁/₂) in rodent models to prioritize lead compounds .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Catalyst Poisoning: Check for residual moisture or oxygen; employ Schlenk techniques for air-sensitive steps .
- Steric Hindrance: Use bulkier ligands (e.g., XPhos) to facilitate coupling of sterically hindered aryl groups .
- Alternative Reagents: Replace Pd catalysts with Ni(COD)₂ for cost-effective cross-coupling .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Metabolite Identification: Use LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates) that may cause hepatotoxicity .
- Prodrug Design: Mask the sulfanyl group as a thioether prodrug to reduce off-target effects .
- CYP Inhibition Assays: Screen against CYP3A4 and CYP2D6 to predict drug-drug interactions .
Basic: How to validate the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
